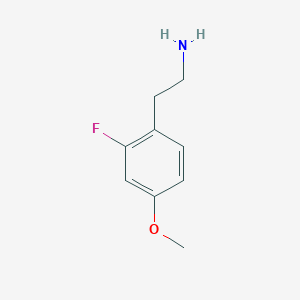

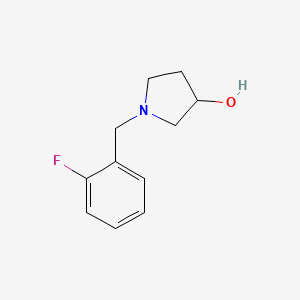

1-(2-Fluorobenzyl)pyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

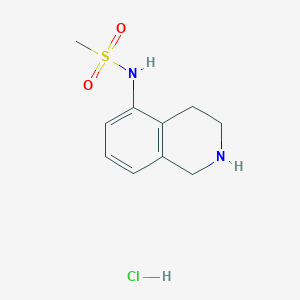

The synthesis of similar compounds has been reported in the literature . For instance, the N-1 benzylation of a precursor afforded a related compound, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo . The structure of the synthesized compound was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Molecular Structure Analysis

The molecular structure of “1-(2-Fluorobenzyl)pyrrolidin-3-ol” has been confirmed by spectroscopic methods such as 1H and 13C NMR spectroscopy .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

1-(2-Fluorobenzyl)pyrrolidin-3-ol is a compound of interest due to its structural and potential biological properties. Although the specific compound was not directly found in the literature, research involving similar fluorobenzyl and pyrrolidine derivatives provides insights into their applications, including synthesis, structural analysis, and potential biological activities.

Synthesis Techniques

Fluorobenzyl-pyrrolidine derivatives are synthesized through various chemical reactions, providing a basis for developing compounds with potential therapeutic applications. For example, Lv Zhi (2009) synthesized a compound demonstrating good anti-HBV activity through crystal structure analysis, highlighting the significance of fluorobenzyl groups in medicinal chemistry (Lv Zhi, 2009).

Crystal Structure and Molecular Interaction

The structural analysis of fluorobenzyl derivatives, including their crystal structures and hydrogen bonding patterns, provides insights into their chemical behavior and potential for interaction with biological targets. For instance, the study of phosphorus-nitrogen compounds with fluorobenzyl pendant arms revealed their structural and stereogenic properties, DNA interactions, and antimicrobial activities, demonstrating the versatility of such compounds in drug development (Ezel ÖztÜrk et al., 2019).

Reactivity and Potential Drug Development

Research on fluorobenzyl-pyrrolidine derivatives explores their reactivity and potential as drug precursors. For example, the synthesis and characterization of compounds for non-linear optics and drug development applications, such as anti-cancer agents, highlight the importance of such derivatives in synthesizing bioactive molecules (P. Murthy et al., 2017).

Potential Biological Applications

While the direct applications of 1-(2-Fluorobenzyl)pyrrolidin-3-ol were not identified, the studies on similar compounds suggest potential areas of application, including:

Antimicrobial and Anticancer Activities

Compounds synthesized from fluorobenzyl and pyrrolidine derivatives show promising antimicrobial and anticancer activities, indicating their potential in developing new therapeutic agents (A. Bogdanov et al., 2019).

Enzyme Inhibition

Some derivatives exhibit potent inhibitory effects on enzymes, such as acetylcholinesterase, suggesting their utility in treating diseases related to enzyme dysfunction, like Alzheimer's disease (E. Ryu et al., 2005).

Mecanismo De Acción

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(2-Fluorobenzyl)pyrrolidin-3-ol are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHJXUNSHLAVKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorobenzyl)pyrrolidin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)

![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)